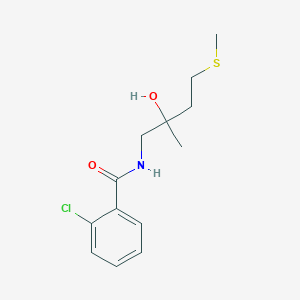
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide, also known as CTB, is a chemical compound that has been studied extensively for its potential use in scientific research. CTB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating various biological processes. In
作用機序
The mechanism of action of 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. This compound has been shown to interact with a variety of proteins and enzymes, including those involved in cell growth and proliferation, apoptosis, and immune function. By modulating these pathways, this compound can have a variety of effects on cellular function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. In addition, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide in lab experiments is its small size and ability to penetrate cell membranes. This allows this compound to interact with intracellular targets and modulate cellular signaling pathways. Another advantage is its specificity for certain enzymes and proteins, allowing for precise targeting of specific pathways. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful attention must be paid to the concentration and duration of this compound exposure in lab experiments to ensure that it does not have adverse effects on cells or organisms.
将来の方向性
There are many potential future directions for research on 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the efficacy of this compound in different types of cancer and to develop optimal dosing and delivery strategies. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies are needed to determine the mechanisms underlying this compound's neuroprotective effects and to develop optimal dosing and delivery strategies. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a tool for investigating cellular signaling pathways and biological processes.
合成法
The synthesis of 2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-chlorobenzoyl chloride and 2-hydroxy-2-methyl-4-(methylthio)butanoic acid. These two compounds are reacted together under specific conditions to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure that the final product is pure and of high quality.
科学的研究の応用
2-chloro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer, and infectious diseases. In the nervous system, this compound has been used as a tracer to map neural pathways and to study the function of specific neurons. This compound has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. In infectious disease research, this compound has been used to study the mechanisms of bacterial and viral infections.
特性
IUPAC Name |
2-chloro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBMLDVSRDLJLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

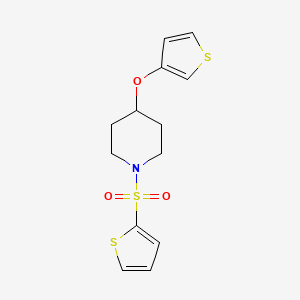

![2-amino-5-(chloromethyl)-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2621805.png)
![1-(2,6-Difluorobenzoyl)-4-[2-(3-fluorophenoxy)ethyl]piperidine](/img/structure/B2621808.png)
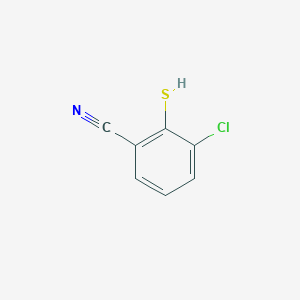
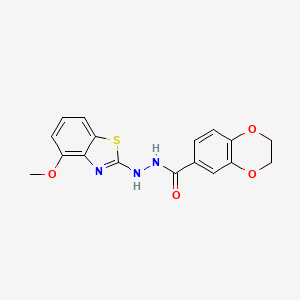
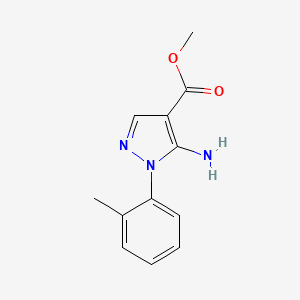
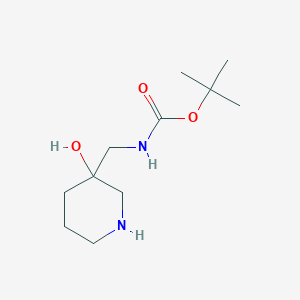
![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)
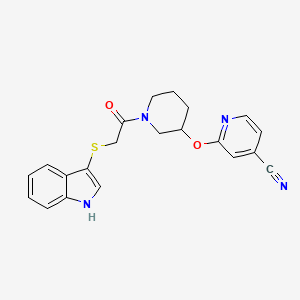
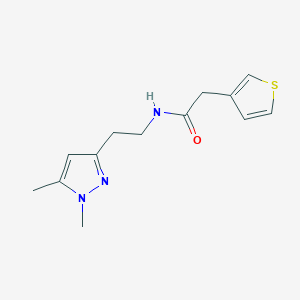
![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)